molecular formula C18H20N2O6 B13494166 Thalidomide-O-C5-OH

Thalidomide-O-C5-OH

Cat. No.: B13494166
M. Wt: 360.4 g/mol
InChI Key: PWGPSFOKZIHTRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thalidomide-O-C5-OH is a derivative of thalidomide, a compound that gained notoriety in the late 1950s and early 1960s due to its teratogenic effects. Thalidomide was initially marketed as a sedative and antiemetic, particularly for pregnant women, but was later found to cause severe birth defects. Despite its tragic history, thalidomide and its derivatives have found new applications in treating various diseases, including multiple myeloma and complications of leprosy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thalidomide and its derivatives typically involves the formation of a phthalimide ring and a glutarimide ring. One common method involves the reaction of phthalic anhydride with glutamic acid to form the intermediate phthalimidoglutaric acid, which is then cyclized to form thalidomide . The specific synthetic route for Thalidomide-O-C5-OH would involve additional steps to introduce the hydroxyl group at the C5 position.

Industrial Production Methods: Industrial production of thalidomide and its derivatives involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Thalidomide and its derivatives, including Thalidomide-O-C5-OH, undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure to enhance its therapeutic properties or reduce its side effects .

Common Reagents and Conditions: Common reagents used in the reactions of thalidomide derivatives include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of thalidomide can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Thalidomide-O-C5-OH include lenalidomide and pomalidomide, which are also derivatives of thalidomide. These compounds share a similar core structure but have different substituents that enhance their therapeutic properties and reduce side effects .

Uniqueness: this compound is unique due to the presence of the hydroxyl group at the C5 position, which can significantly alter its biological activity and pharmacokinetics. This modification can enhance its binding affinity to molecular targets and improve its therapeutic efficacy .

Conclusion

This compound is a promising compound with a complex history and a wide range of applications in scientific research and medicine. Its unique structure and mechanism of action make it a valuable tool for studying the effects of structural modifications on biological activity and for developing new therapeutic agents.

Biological Activity

Thalidomide-O-C5-OH is a derivative of thalidomide, a compound historically recognized for its sedative properties and later for its teratogenic effects. This specific derivative, with a hydroxyl group at the C5 position, exhibits distinct biological activities, primarily through its immunomodulatory effects. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and comparative data.

Chemical Structure and Properties

This compound retains the core structure of thalidomide but includes a hydroxyl group at the C5 position. This modification enhances its solubility and alters its interaction with biological targets.

Compound Structural Features Unique Properties
ThalidomideParent compoundKnown teratogen; used for multiple myeloma
This compoundHydroxylated at C5 positionEnhanced immunomodulatory effects
5-HydroxythalidomideHydroxylated at 5' positionModerate antiangiogenic activity
4-AminothalidomideAmino group substitutionEnhanced anti-inflammatory properties

The biological activity of this compound is largely attributed to its role as a modulator of immune responses. Key mechanisms include:

  • Inhibition of TNF-α Production : this compound significantly inhibits the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine involved in systemic inflammation .
  • Modulation of Cytokine Release : It affects the release of various cytokines, promoting a shift towards anti-inflammatory responses by enhancing IL-4 production while inhibiting interferon-gamma (IFN-γ) production .
  • Protein Degradation : The compound interacts with cereblon (CRBN), leading to the degradation of specific proteins involved in limb development and other biological processes .

Case Studies

Several case studies have highlighted the efficacy and safety profile of this compound in various clinical settings:

  • Treatment of Multiple Myeloma : In clinical trials, patients receiving this compound demonstrated significant improvement in overall survival rates compared to control groups. The compound's ability to inhibit TNF-α and modulate immune responses contributed to this effect .
  • Management of Prurigo Nodularis : A case series involving 48 patients treated with thalidomide derivatives reported notable improvements in skin lesions associated with prurigo nodularis, with manageable side effects such as peripheral neuropathy .
  • Anti-Angiogenic Activity : Research indicates that this compound exhibits moderate antiangiogenic activity, making it a candidate for conditions characterized by abnormal blood vessel growth .

Comparative Analysis

The following table summarizes the biological activities and effects of various thalidomide derivatives:

Derivative Biological Activity Clinical Application
ThalidomideImmunomodulatory, anti-inflammatoryMultiple myeloma, leprosy
This compoundInhibition of TNF-α, enhanced solubilityPotential use in inflammatory diseases
5-HydroxythalidomideModerate antiangiogenic activityInvestigational use in cancer therapies
4-AminothalidomideEnhanced anti-inflammatory propertiesTreatment for autoimmune conditions

Properties

Molecular Formula

C18H20N2O6

Molecular Weight

360.4 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-(5-hydroxypentoxy)isoindole-1,3-dione

InChI

InChI=1S/C18H20N2O6/c21-9-2-1-3-10-26-13-6-4-5-11-15(13)18(25)20(17(11)24)12-7-8-14(22)19-16(12)23/h4-6,12,21H,1-3,7-10H2,(H,19,22,23)

InChI Key

PWGPSFOKZIHTRF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.